An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Methylbuta-1,3-dien-1-yl)benzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Methylbuta-1,3-dien-1-yl)benzene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Methylbuta-1,3-dien-1-yl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, grounded in fundamental principles and supported by data from related chemical structures. We will explore the predicted spectral data, elucidate the structural features giving rise to the observed signals, and provide a standardized protocol for acquiring such data.
Molecular Structure and Significance
(2-Methylbuta-1,3-dien-1-yl)benzene, a substituted conjugated diene, possesses a chemical architecture of significant interest in organic synthesis and materials science. The molecule integrates a phenyl ring with a methyl-substituted butadiene moiety, creating a system rich in π-electrons. Understanding the precise atomic connectivity and electronic environment of this molecule is paramount for its application and further functionalization. NMR spectroscopy serves as an indispensable tool for this purpose, offering detailed insights into the molecular framework.[1][2]
Below is the chemical structure of (2-Methylbuta-1,3-dien-1-yl)benzene with the IUPAC numbering convention applied for the purpose of NMR signal assignment.
Figure 1. Structure of (2-Methylbuta-1,3-dien-1-yl)benzene with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (2-Methylbuta-1,3-dien-1-yl)benzene is predicted to exhibit a series of signals in the olefinic and aromatic regions, characteristic of its conjugated and aromatic moieties. The chemical shifts are influenced by the electronic effects of the phenyl group and the methyl substituent on the diene system.
Table 1: Predicted ¹H NMR Data for (2-Methylbuta-1,3-dien-1-yl)benzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | 6.5 - 6.8 | d | ~16 |
| H3 | 6.2 - 6.5 | d | ~16 |
| H4 (cis) | 5.0 - 5.2 | d | ~10 |
| H4 (trans) | 5.2 - 5.4 | d | ~17 |
| CH₃ | 1.8 - 2.0 | s | - |
| H2'/H6' | 7.2 - 7.4 | m | - |
| H3'/H4'/H5' | 7.1 - 7.3 | m | - |
Justification of Assignments:
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Olefinic Protons (H1, H3, H4): Protons on a conjugated diene system typically resonate between 4.5 and 7.5 ppm.[3] The benzylic-conjugated proton (H1) is expected to be in the downfield region of the olefinic protons due to the influence of the aromatic ring.[3] The coupling constant between H1 and H3 is predicted to be large (~16 Hz), which is characteristic of a trans relationship across the double bond. The terminal vinyl protons (H4) will appear as two distinct signals due to their different spatial relationships with the rest of the molecule, each showing geminal coupling.
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Methyl Protons (CH₃): The methyl group attached to the C2 of the diene will appear as a singlet in the upfield region, typically around 1.8-2.0 ppm.
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Aromatic Protons (H2'/H6', H3'/H4'/H5'): The protons on the phenyl ring will resonate in the aromatic region (7.0-7.5 ppm). Due to the complexity of the coupling patterns, they are likely to appear as a multiplet.[4] The extended conjugation of the diene system can influence the precise chemical shifts of these protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted chemical shifts reflect the hybridization state and the nature of the attached substituents.
Table 2: Predicted ¹³C NMR Data for (2-Methylbuta-1,3-dien-1-yl)benzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 130 - 135 |
| C2 | 140 - 145 |
| C3 | 125 - 130 |
| C4 | 115 - 120 |
| CH₃ | 15 - 20 |
| C1' | 135 - 140 |
| C2'/C6' | 128 - 130 |
| C3'/C5' | 127 - 129 |
| C4' | 125 - 127 |
Justification of Assignments:
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Diene Carbons (C1, C2, C3, C4): The sp² hybridized carbons of the butadiene moiety are expected to resonate in the range of 110-150 ppm.[5] The carbon bearing the methyl group (C2) is predicted to be the most downfield of the diene carbons due to the substitution effect. The terminal methylene carbon (C4) will likely be the most upfield of the olefinic carbons.
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Methyl Carbon (CH₃): The sp³ hybridized carbon of the methyl group will have a characteristic chemical shift in the aliphatic region, typically between 15 and 20 ppm.
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Aromatic Carbons (C1' - C6'): The carbons of the benzene ring will appear in the aromatic region (125-150 ppm).[5] The quaternary carbon (C1') attached to the diene system is expected to be in the more downfield portion of this range. The chemical shifts of the other aromatic carbons will be subtly different due to their positions relative to the substituent.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for (2-Methylbuta-1,3-dien-1-yl)benzene, the following experimental protocol is recommended.
4.1. Sample Preparation:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Other deuterated solvents such as benzene-d₆ or acetone-d₆ can also be used depending on solubility and the desired resolution of specific signals.
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Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents are available with TMS already added.
4.2. Instrument Parameters:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex multiplets in the aromatic and olefinic regions.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment is usually sufficient.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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4.3. Data Processing:
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
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Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Figure 2. A generalized workflow for NMR data acquisition and processing.
Advanced NMR Techniques for Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within a spin system. For (2-Methylbuta-1,3-dien-1-yl)benzene, COSY would confirm the coupling between H1 and H3, and between the protons on the phenyl ring.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for linking different spin systems together, for instance, connecting the diene moiety to the phenyl ring.[2]
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NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can be used to determine the stereochemistry and conformation of the molecule.
Conclusion
The ¹H and ¹³C NMR spectra of (2-Methylbuta-1,3-dien-1-yl)benzene are rich in information that, when properly interpreted, provides a detailed picture of the molecule's structure. This guide has presented a thorough analysis based on predicted data, supported by established principles of NMR spectroscopy and literature data for analogous compounds. The provided experimental protocol offers a standardized approach for researchers seeking to acquire their own high-quality NMR data for this and related molecules. The application of advanced 2D NMR techniques will further solidify the spectral assignments and provide deeper insights into the three-dimensional structure of this interesting conjugated system.
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